3-Benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione 3-Benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione XR 334 is a biochemical.
Brand Name: Vulcanchem
CAS No.: 74720-35-7
VCID: VC0547395
InChI: InChI=1S/C19H16N2O3/c1-24-15-9-7-14(8-10-15)12-17-19(23)20-16(18(22)21-17)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,23)(H,21,22)/b16-11-,17-12-
SMILES: COC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3 g/mol

3-Benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione

CAS No.: 74720-35-7

Inhibitors

VCID: VC0547395

Molecular Formula: C19H16N2O3

Molecular Weight: 320.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-Benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione - 74720-35-7

CAS No. 74720-35-7
Product Name 3-Benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione
Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
IUPAC Name (3Z,6Z)-3-benzylidene-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Standard InChI InChI=1S/C19H16N2O3/c1-24-15-9-7-14(8-10-15)12-17-19(23)20-16(18(22)21-17)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,23)(H,21,22)/b16-11-,17-12-
Standard InChIKey QMUALMJMQXNBIA-LSQIQBGYSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2
SMILES COC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
Canonical SMILES COC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
Appearance Solid powder
Description XR 334 is a biochemical.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione
XR 334
XR-334
XR334
Reference 1: Ochoa JL, Bray WM, Lokey RS, Linington RG. Phenotype-Guided Natural Products Discovery Using Cytological Profiling. J Nat Prod. 2015 Sep 25;78(9):2242-8. doi: 10.1021/acs.jnatprod.5b00455. Epub 2015 Aug 21. PubMed PMID: 26292657.
2: Giessen TW, von Tesmar AM, Marahiel MA. Insights into the generation of structural diversity in a tRNA-dependent pathway for highly modified bioactive cyclic dipeptides. Chem Biol. 2013 Jun 20;20(6):828-38. doi: 10.1016/j.chembiol.2013.04.017. PubMed PMID: 23790493.
3: Bryans J, Charlton P, Chicarelli-Robinson I, Collins M, Faint R, Latham C, Shaw I, Trew S. Inhibition of plasminogen activator inhibitor-1 activity by two diketopiperazines, XR330 and XR334 produced by Streptomyces sp. J Antibiot (Tokyo). 1996 Oct;49(10):1014-21. PubMed PMID: 8968395.
4: Charlton PA, Faint RW, Bent F, Bryans J, Chicarelli-Robinson I, Mackie I, Machin S, Bevan P. Evaluation of a low molecular weight modulator of human plasminogen activator inhibitor-1 activity. Thromb Haemost. 1996 May;75(5):808-15. PubMed PMID: 8725728.
PubChem Compound 9797139
Last Modified Nov 11 2021
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